(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide
Overview
Description
(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide is a nonpeptide neuropeptide Y Y1 receptor antagonist. It displays subnanomolar affinity for both the human and the rat Y1 receptor, with IC50 values of 0.38 nM and 0.72 nM, respectively . This compound is significant in the field of neuroscience and pharmacology due to its ability to inhibit food intake induced by the application of neuropeptide Y or by fasting .
Preparation Methods
The synthesis of (2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods are also not widely available, but the compound is typically produced in specialized laboratories equipped to handle complex organic synthesis .
Chemical Reactions Analysis
(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions of neuropeptide Y receptors and their antagonists.
Biology: Employed in research to understand the role of neuropeptide Y in various biological processes, including appetite regulation and stress response.
Medicine: Investigated for its potential therapeutic applications in conditions related to neuropeptide Y, such as obesity and anxiety disorders.
Industry: Utilized in the development of new pharmacological agents targeting neuropeptide Y receptors
Mechanism of Action
(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide exerts its effects by antagonizing the neuropeptide Y Y1 receptor. This receptor is involved in various physiological processes, including the regulation of food intake and energy balance. By binding to the Y1 receptor, this compound inhibits the action of neuropeptide Y, thereby reducing food intake and influencing other related pathways . The molecular targets and pathways involved include the Y1 receptor and downstream signaling cascades that regulate appetite and stress responses .
Comparison with Similar Compounds
(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide is unique due to its high affinity and selectivity for the neuropeptide Y Y1 receptor. Similar compounds include:
BIBO-3304 diTFA: Another form of BIBO-3304 with similar properties but different salt form.
Neuropeptide Y Y2 receptor antagonists: Compounds that target the Y2 receptor, which has different physiological roles compared to the Y1 receptor.
Neuropeptide Y Y5 receptor antagonists: Compounds that target the Y5 receptor, also involved in appetite regulation but with distinct mechanisms
Properties
CAS No. |
191868-13-0 |
---|---|
Molecular Formula |
C29H35N7O3 |
Molecular Weight |
529.6 g/mol |
IUPAC Name |
(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide |
InChI |
InChI=1S/C29H35N7O3/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39)/t24-/m1/s1 |
InChI Key |
TVMJSGGZULFVCZ-XMMPIXPASA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(R)-N-(4-(aminocarbonylaminomethyl)-phenyl)methyl-N(2)-(diphenylacetyl)-argininamide trifluoroacetate BIBO 3304 BIBO 3457 BIBO-3304 BIBO-3457 BIBO3304 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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